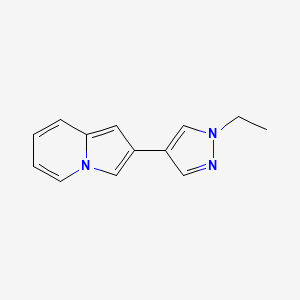

2-(1-ethyl-1H-pyrazol-4-yl)indolizine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1-ethylpyrazol-4-yl)indolizine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3/c1-2-16-10-12(8-14-16)11-7-13-5-3-4-6-15(13)9-11/h3-10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYIGFYKGYBZWLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C2=CN3C=CC=CC3=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations

Strategic Approaches to the Indolizine (B1195054) Core Synthesis

1,3-Dipolar Cycloaddition Reactions in Indolizine Annulation

One of the most powerful and widely used methods for constructing the indolizine skeleton is the 1,3-dipolar cycloaddition reaction. ijettjournal.orgjbclinpharm.org This approach typically involves the reaction of a pyridinium (B92312) ylide, as the 1,3-dipole, with a suitable dipolarophile, such as an activated alkene or alkyne.

In a general sense, a pyridinium ylide is generated in situ from a corresponding pyridinium salt by treatment with a base. This ylide then undergoes a [3+2] cycloaddition with a dipolarophile. Subsequent aromatization, often through the elimination of a leaving group or oxidation, leads to the formation of the indolizine ring. For the synthesis of a 2-substituted indolizine, the substituent is typically incorporated into the dipolarophile.

A study on the synthesis of spiro(indolizine-pyrazole) derivatives utilized the 1,3-dipolar cycloaddition of nitrilimine with 7-arylmethylidene-6,7-dihydroindolizin-8(5H)-one. researchgate.net While this example builds a pyrazole (B372694) ring onto an existing indolizine precursor, the underlying principle of 1,3-dipolar cycloaddition is central to forming the indolizine core itself. For instance, pyridinium ylides have been reacted with electron-deficient alkenes to furnish indolizine derivatives. ijettjournal.org

| Reactants | Reaction Type | Product | Key Features | Reference |

| Pyridinium ylide and dipolarophile (e.g., activated alkene/alkyne) | 1,3-Dipolar Cycloaddition | Substituted Indolizine | High efficiency and regioselectivity. | ijettjournal.orgjbclinpharm.org |

| Nitrilimine and 7-arylmethylidene-6,7-dihydroindolizin-8(5H)-one | 1,3-Dipolar Cycloaddition | Spiro(indolizine-pyrazole) | Demonstrates the utility of 1,3-dipolar cycloadditions in creating complex heterocyclic systems. | researchgate.net |

| Pyridinium ylides and dicyanopyrazine | 1,3-Dipolar Cycloaddition | Indolizine with cationic pyridinium substituent | Showcases the versatility of the dipolarophiles that can be employed. | ijettjournal.org |

Intramolecular Cyclization and Cycloisomerization Pathways

Intramolecular reactions provide an efficient route to the indolizine core by forming one of the key rings from a pre-assembled linear precursor. These methods often offer high regioselectivity due to the tethered nature of the reacting moieties.

An iodine-mediated oxidative tandem cyclization has been developed for the synthesis of substituted indolizines. nih.gov This method involves the reaction of various aromatic or aliphatic enolizable aldehydes with 2-pyridylacetates, acetonitrile, or acetone, leading to C-N and C-C bond formation in a single step to construct the indolizine ring. nih.gov Another approach involves the intramolecular amination of allylic alcohols, which has been shown to be an effective metal-free method for constructing multisubstituted indolizines. acs.org

| Starting Material | Reaction Type | Key Reagents/Conditions | Product | Reference |

| Enolizable aldehydes and 2-pyridylacetates | Oxidative Tandem Cyclization | I2 | Substituted Indolizines | nih.gov |

| Allylic alcohols with a pyridine (B92270) moiety | Intramolecular Amination | Aqueous HCl or p-toluenesulfonic acid | Multisubstituted Indolizines | acs.org |

Transition Metal-Catalyzed Coupling and Annulation Reactions in Indolizine Assembly

Transition metal catalysis has emerged as a powerful tool for the synthesis of complex heterocyclic systems, including indolizines. These methods often proceed under mild conditions and tolerate a wide range of functional groups.

Palladium-catalyzed annulation of 2-(pyridin-2-yl)acetonitrile derivatives with propargyl carbonates provides a direct route to polysubstituted indolizines. organic-chemistry.org The regioselectivity of this reaction is highly dependent on the choice of the phosphine (B1218219) ligand. organic-chemistry.org Copper-catalyzed reactions are also prevalent. For example, a copper/I2-mediated oxidative cross-coupling/cyclization of 2-(pyridin-2-yl)acetate derivatives with simple olefins offers an efficient synthesis of 1,3-di- and 1,2,3-trisubstituted indolizines. organic-chemistry.org Furthermore, copper-catalyzed cycloisomerization of 2-pyridyl-substituted propargylic acetates is an effective method for producing C-1 oxygenated indolizines. organic-chemistry.org

| Catalyst | Reactants | Reaction Type | Key Features | Reference |

| Palladium | 2-(pyridin-2-yl)acetonitrile derivatives and propargyl carbonates | Annulation | Ligand-controlled regioselectivity. | organic-chemistry.org |

| Copper/Iodine | 2-(pyridin-2-yl)acetate derivatives and simple olefins | Oxidative Cross-Coupling/Cyclization | Direct access to polysubstituted indolizines. | organic-chemistry.org |

| Copper | 2-pyridyl-substituted propargylic acetates | Cycloisomerization | Efficient synthesis of C-1 oxygenated indolizines. | organic-chemistry.org |

Radical-Mediated Cyclization and Cross-Coupling Strategies

Radical reactions offer unique pathways for the formation of C-C and C-heteroatom bonds in indolizine synthesis. These methods are often initiated by radical initiators or through photoredox catalysis and can be highly efficient for constructing heterocyclic rings. rsc.org

A novel radical cross-coupling/cyclization of 2-(pyridin-2-yl)acetate derivatives and sulfoxonium ylides has been developed to provide access to structurally diverse methylthio-substituted indolizines. rsc.org This strategy highlights the potential of radical chemistry to forge new bonds in the construction of the indolizine scaffold. Radical cyclization of β-aminoacrylates has also been successfully employed in the synthesis of indolizidine alkaloids, demonstrating the utility of this approach for related nitrogen-containing heterocycles. nih.gov

Metal-Free Synthetic Protocols

The development of metal-free synthetic methods is a significant goal in modern organic chemistry, driven by the desire for more sustainable and cost-effective processes. Several metal-free strategies have been successfully applied to the synthesis of indolizines. nih.govacs.org

A transition-metal-free domino Michael/SN2/aromatization annulation of 2-pyridylacetates with bromonitroolefins has been established. nih.govacs.org This method is compatible with a wide range of substrates and provides functionalized indolizines in moderate to excellent yields. Another metal-free approach involves the reaction of α-bromo-substituted enals with simple 2-substituted azaarenes, which proceeds through a Michael addition, intramolecular N-alkylation, and aromatization cascade. rsc.org Furthermore, an iodine-mediated oxidative tandem cyclization provides a direct route to substituted indolizines without the need for a metal catalyst. nih.gov

Strategic Approaches to the Pyrazole Moiety Elaboration

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms and is a common structural motif in many biologically active compounds. researchgate.netfrontiersin.orgnumberanalytics.com The synthesis and functionalization of pyrazoles are well-established fields of heterocyclic chemistry.

The most common method for synthesizing the pyrazole ring is the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.gov For the target molecule, 2-(1-ethyl-1H-pyrazol-4-yl)indolizine, the 1-ethylpyrazole-4-carboxylic acid or a related derivative would be a key intermediate. This can be synthesized and then coupled to the indolizine core, or the pyrazole ring can be constructed on a pre-functionalized indolizine.

The elaboration of the pyrazole moiety can also be achieved through various modern synthetic methods. For instance, 1,3-dipolar cycloaddition reactions of nitrile imines with alkynes are a powerful tool for the regioselective synthesis of tetrasubstituted pyrazoles. nih.gov Transition metal-catalyzed reactions, such as the Sonogashira coupling followed by cyclization of N-propargyl sulfonylhydrazones, also provide an efficient route to substituted pyrazoles. researchgate.net

The functionalization of the pyrazole ring itself is also a viable strategy. For example, halogenated pyrazoles can serve as versatile building blocks for cross-coupling reactions to introduce various substituents. researchgate.net

| Method | Reactants | Product | Key Features | Reference |

| Condensation | 1,3-Dicarbonyl compound and Hydrazine | Substituted Pyrazole | Classic and widely applicable method. | nih.gov |

| 1,3-Dipolar Cycloaddition | Nitrile imine and Alkyne | Tetrasubstituted Pyrazole | High regioselectivity. | nih.gov |

| Transition Metal-Catalysis | N-propargyl sulfonylhydrazone | Substituted Pyrazole | Efficient one-pot synthesis. | researchgate.net |

Cyclocondensation Reactions for Pyrazole Ring Formation

The formation of the 1-ethyl-1H-pyrazole moiety is most classically achieved through cyclocondensation reactions. mdpi.comchim.it This approach involves the reaction of a bidentate nucleophile, typically a hydrazine derivative, with a 1,3-dielectrophilic component. mdpi.comnih.gov For the synthesis of the specific 1-ethyl-substituted pyrazole ring, ethylhydrazine (B1196685) is the key reagent.

The primary and most direct method is the Knorr pyrazole synthesis, which utilizes the condensation of ethylhydrazine with a 1,3-dicarbonyl compound. nih.govbeilstein-journals.org However, the use of an unsymmetrical substituted hydrazine like ethylhydrazine can lead to the formation of two regioisomers. mdpi.comnih.gov The reaction's regioselectivity is influenced by steric factors and reaction conditions. nih.gov

Alternative 1,3-dielectrophiles can also be employed, such as α,β-unsaturated ketones (vinyl ketones) or acetylenic ketones. mdpi.comnih.gov When vinyl ketones are used, the initial product is a pyrazoline, which must then be oxidized to yield the aromatic pyrazole ring. mdpi.comnih.gov The Vilsmeier-Haack reaction, using reagents like phosphorus oxychloride and dimethylformamide, is a key method for introducing a formyl group at the C4 position of a pre-existing pyrazole ring, yielding precursors like 1-ethyl-1H-pyrazole-4-carbaldehyde. evitachem.comumich.edu This aldehyde function serves as a critical handle for subsequent elaboration into the indolizine structure.

| 1,3-Dielectrophile Type | Hydrazine Reagent | Key Intermediate | Reaction Name/Type | Reference |

|---|---|---|---|---|

| 1,3-Diketone | Ethylhydrazine | 1-Ethyl-pyrazole | Knorr Synthesis | mdpi.comnih.gov |

| α,β-Unsaturated Ketone | Ethylhydrazine | 1-Ethyl-pyrazoline | Cyclocondensation/Oxidation | nih.gov |

| Acetylenic Ketone | Ethylhydrazine | 1-Ethyl-pyrazole (mixture) | Cyclocondensation | nih.gov |

| 1-Ethyl-1H-pyrazole | POCl₃/DMF | 1-Ethyl-1H-pyrazole-4-carbaldehyde | Vilsmeier-Haack Formylation | evitachem.comumich.edu |

Pyrazolium (B1228807) Ylide Reactivity in Heterocycle Construction

While pyridinium ylides are well-established precursors for indolizines, the reactivity of pyrazolium ylides in heterocycle construction is a more recently explored area. nih.govresearchgate.net Research has demonstrated that pyrazolium ylides serve as versatile building blocks for constructing diverse heterocyclic systems. nih.gov Specifically for indolizine synthesis, pyrazolium salts can react with electron-deficient alkynes in a process that proceeds through an N-deletion type mechanism. nih.gov This reaction avoids the need for transition metals or high temperatures, offering a valuable, milder synthetic route to complex heteroarenes. nih.gov This methodology represents a novel approach where the pyrazole ring acts as a reactive intermediate to build an adjacent heterocyclic system.

Convergent and Divergent Synthetic Routes for 2-(1-ethyl-1H-pyrazol-4-yl)indolizine Derivatives

The synthesis of a library of derivatives based on the 2-(1-ethyl-1H-pyrazol-4-yl)indolizine scaffold can be approached through two distinct global strategies: convergent synthesis and divergent synthesis.

Convergent Synthesis: This strategy involves the independent synthesis of the two main heterocyclic fragments—the pyrazole and the indolizine precursors—which are then coupled in a late-stage step. A typical convergent route would involve:

Synthesizing 1-ethyl-1H-pyrazole-4-carbaldehyde via methods described in section 2.2.1. evitachem.comumich.edu

Reacting this pyrazole aldehyde with a pyridine derivative, such as 2-pyridylacetonitrile, in the presence of a base. This can lead to the formation of the indolizine ring through a sequence of condensation and cyclization reactions. A related approach involves reacting a pyridinium salt with a pyrazole-containing precursor to form a pyridinium ylide in situ, which then undergoes an intramolecular or intermolecular cycloaddition. researchgate.net

Divergent Synthesis: In this approach, a central core molecule, in this case, 2-(1-ethyl-1H-pyrazol-4-yl)indolizine, is first synthesized. This parent molecule is then systematically modified to generate a range of derivatives. rsc.org Functionalization can occur on either the pyrazole or the indolizine ring. For example, electrophilic substitution reactions (e.g., halogenation, nitration) could be performed on the electron-rich indolizine ring. Alternatively, the pyrazole ring could be functionalized if appropriate activating or directing groups are present. This method is highly efficient for creating a library of related compounds for structure-activity relationship studies. rsc.org

| Strategy | Description | Advantages | Example Steps | Reference |

|---|---|---|---|---|

| Convergent | Separate synthesis of pyrazole and pyridine fragments, followed by late-stage coupling. | Flexible, allows for optimization of each fragment's synthesis independently. | 1. Synthesize 1-ethyl-1H-pyrazole-4-carbaldehyde. 2. Couple with a pyridine derivative. | researchgate.net |

| Divergent | Synthesis of the core scaffold, followed by modification to create derivatives. | Efficient for building a library of related compounds from a common intermediate. | 1. Synthesize 2-(1-ethyl-1H-pyrazol-4-yl)indolizine. 2. Perform electrophilic substitution on the indolizine ring. | rsc.org |

Mechanistic Investigations of Key Synthetic Reactions

Understanding the mechanisms of the reactions used to construct the target molecule is crucial for optimizing conditions and predicting outcomes.

The most common method for synthesizing the indolizine ring is the 1,3-dipolar cycloaddition between a pyridinium ylide and a suitable dipolarophile (e.g., an electron-deficient alkene or alkyne). ijettjournal.orgjbclinpharm.org The reaction proceeds as follows:

Ylide Formation: A pyridine derivative is N-alkylated with an α-halo ketone or a related species. Subsequent deprotonation with a mild base generates the pyridinium ylide, which is a stable 1,3-dipole.

Cycloaddition: The ylide reacts with a dipolarophile in a [3+2] cycloaddition manner. ijettjournal.org

Aromatization: The initial cycloadduct, a dihydrogenated indolizine, undergoes spontaneous or induced oxidative dehydrogenation to form the final aromatic indolizine ring. organic-chemistry.org

Computational studies, often using Density Functional Theory (DFT), have interrogated this pericyclic mechanism. scispace.commdpi.com These studies analyze the transition states to explain the high regioselectivity and stereoselectivity often observed. The reaction can proceed through a concerted one-step mechanism or a two-step mechanism with a zwitterionic intermediate, depending on the specific reactants and conditions. mdpi.com

While many heterocyclic syntheses proceed through ionic or pericyclic pathways, some modern methods involve radical intermediates. In the context of pyrazole synthesis, a copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones has been shown to proceed via a radical mechanism. organic-chemistry.org The proposed pathway involves the initial formation of a hydrazonyl radical, which then undergoes cyclization. This represents a less common but powerful alternative for constructing the pyrazole ring system.

Metal catalysis is instrumental in many modern synthetic routes to indolizines. ijettjournal.org Palladium, copper, gold, and rhodium catalysts are frequently used for cyclization and cross-coupling reactions. ijettjournal.orgorganic-chemistry.org

For instance, a palladium-catalyzed synthesis of indolizines can proceed via the annulation of 2-(pyridin-2-yl)acetonitrile derivatives with propargyl carbonates. organic-chemistry.org A plausible catalytic cycle for such a transformation generally involves:

Oxidative Addition: The Pd(0) catalyst adds to a reactant, such as the propargyl carbonate, to form a Pd(II) intermediate.

Coordination/Insertion: The pyridine-containing substrate coordinates to the palladium center, followed by migratory insertion.

Cyclization/Annulation: An intramolecular cyclization event occurs.

Reductive Elimination: The catalyst is regenerated to its Pd(0) state, and the indolizine product is released.

The choice of ligands on the metal center is critical for controlling the regioselectivity of these transformations. organic-chemistry.org Similarly, Pd-catalyzed oxidative carbonylation of propargylic pyridines provides another efficient route to indolizine derivatives. acs.org

| Metal Catalyst | Reaction Type | Key Mechanistic Steps | Reference |

|---|---|---|---|

| Palladium (Pd) | Oxidative Carbonylation / Annulation | Oxidative Addition, Migratory Insertion, Reductive Elimination | organic-chemistry.orgacs.org |

| Copper (Cu) | Cycloisomerization / Oxidative Coupling | Coordination, Intramolecular Attack, Oxidation | organic-chemistry.org |

| Gold (Au) | Cycloisomerization of Propargylic Esters | π-Activation of Alkyne, Nucleophilic Attack, Cyclization | ijettjournal.org |

| Rhodium (Rh) | Tandem Hydroformylation/Cyclization | Hydroformylation, Dehydration, Intramolecular Cyclization | ijettjournal.org |

Proposed Rearrangement Mechanisms

While a specific rearrangement mechanism for the direct synthesis of 2-(1-ethyl-1H-pyrazol-4-yl)indolizine is not documented, the formation of the indolizine ring itself can proceed through mechanisms involving rearrangement steps. One of the most common methods for indolizine synthesis is the 1,3-dipolar cycloaddition of pyridinium ylides with appropriate dipolarophiles. researchgate.netjbclinpharm.org The mechanism of this reaction, particularly when starting from N-allylpyridinium ylides, can be viewed as a formal [3+2] cycloaddition, which is a concerted pericyclic reaction, or it can proceed through a stepwise mechanism involving a zwitterionic intermediate. In some cases, 1,5-dipolar cyclizations of pyridinium ylides can also lead to the formation of the indolizine core, which constitutes a type of electrocyclic rearrangement. jbclinpharm.org

Another relevant rearrangement in heterocyclic chemistry is the Boulton–Katritzky rearrangement, which involves the transformation of 1,2,4-oxadiazoles into other heterocyclic systems. organic-chemistry.org While not directly applicable to the target molecule's synthesis as described, it highlights the prevalence of rearrangement reactions in the synthesis of complex heterocycles.

A notable rearrangement in pyrazole chemistry is the Rh(II)-catalyzed ring expansion of pyrazoles with diazocarbonyl compounds, which leads to the formation of 1,2-dihydropyrimidines. acs.org This process involves the formation of a pyrazolium ylide, which then undergoes a rearrangement to expand the ring. acs.org Although this specific reaction does not yield an indolizine, it demonstrates the potential for pyrazole rings to undergo significant structural transformations.

In a hypothetical synthesis of 2-(1-ethyl-1H-pyrazol-4-yl)indolizine, a key step could involve the Tschitschibabin reaction, a classic method for indolizine synthesis. nih.gov This reaction involves the cyclization of a quaternary salt of a 2-substituted pyridine. The mechanism is believed to proceed via the formation of a dihydropyridine (B1217469) intermediate, which then undergoes an elimination to afford the aromatic indolizine. This final aromatization step can be considered a type of rearrangement.

Functional Group Tolerance and Regioselectivity in Synthesis

The synthesis of a molecule with two distinct heterocyclic rings, such as 2-(1-ethyl-1H-pyrazol-4-yl)indolizine, demands careful consideration of functional group compatibility and regioselectivity.

Indolizine Synthesis:

Modern methods for indolizine synthesis often exhibit broad functional group tolerance. For instance, transition-metal-free domino reactions of 2-pyridylacetates with bromonitroolefins have been shown to be compatible with a wide range of substituents, affording functionalized indolizines in good to excellent yields. acs.org Similarly, syntheses involving 1,3-dipolar cycloadditions of pyridinium ylides tolerate various functional groups on both the ylide and the dipolarophile. colab.ws Palladium-catalyzed syntheses of indolizine-fused heterocycles also demonstrate good functional group tolerance. acs.org

Pyrazole Synthesis:

The synthesis of the 1-ethyl-1H-pyrazol-4-yl moiety requires high regioselectivity. The most common method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine. nih.gov The regioselectivity of this reaction is highly dependent on the nature of the substituents on both reactants and the reaction conditions. For the synthesis of a 1,4-disubstituted pyrazole, one would typically start with a non-symmetrical 1,3-dicarbonyl compound and ethylhydrazine.

Studies have shown that the use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as solvents can dramatically increase the regioselectivity in pyrazole formation. conicet.gov.ar The choice of the hydrazine also plays a crucial role; using arylhydrazine hydrochlorides can favor the formation of one regioisomer, while the free hydrazine can lead to the other. acs.org This level of control is essential for ensuring the correct placement of the ethyl group at the N1 position and the point of attachment to the indolizine at the C4 position of the pyrazole ring.

A plausible synthetic route for the pyrazole precursor, 4-bromo-1-ethyl-1H-pyrazole, would involve the cyclization of a suitably substituted 1,3-dicarbonyl precursor with ethylhydrazine, followed by regioselective bromination.

Scalable Synthesis and Process Optimization for Academic Production

While there is no specific information on the scalable synthesis of 2-(1-ethyl-1H-pyrazol-4-yl)indolizine, general principles for scaling up the synthesis of related heterocyclic compounds can be applied.

For the pyrazole precursor, the condensation of 1,3-dicarbonyls with hydrazines is a well-established and often high-yielding reaction that can be performed on a large scale. nih.gov The optimization of reaction conditions, such as solvent, temperature, and catalyst, would be crucial for maximizing yield and purity on a larger scale.

In a potential academic production of 2-(1-ethyl-1H-pyrazol-4-yl)indolizine, a likely strategy would involve a convergent synthesis. This would entail the separate, optimized, and scaled-up synthesis of a functionalized indolizine (e.g., 2-bromoindolizine) and a functionalized pyrazole (e.g., 1-ethyl-4-(tributylstannyl)-1H-pyrazole). These two key intermediates could then be coupled using a palladium-catalyzed cross-coupling reaction, such as a Stille coupling. Process optimization would focus on the efficiency of each step, minimizing the use of hazardous reagents and simplifying purification procedures. The use of flow chemistry could also be explored for a more controlled and scalable synthesis.

An article on the molecular electronic structure and photophysical properties of the specific chemical compound 2-(1-ethyl-1H-pyrazol-4-yl)indolizine cannot be generated.

Extensive searches for scientific literature and data pertaining to this exact molecule did not yield specific information required to populate the requested sections on its theoretical electronic transitions and spectroscopic characteristics. The search results provided information on the broader classes of indolizine and pyrazole derivatives, but lacked the detailed research findings—such as HOMO-LUMO energy gap analysis, ground and excited state dipole moments, UV-Vis absorption data, fluorescence emission profiles, and solvatochromic behavior—for the specified compound, 2-(1-ethyl-1H-pyrazol-4-yl)indolizine.

Therefore, due to the absence of specific data in the provided search results, it is not possible to construct a scientifically accurate and detailed article that adheres to the strict outline provided in the user's instructions.

Investigation of Molecular Electronic Structure and Photophysical Properties

Fluorescence Quantum Yield and Lifetime Measurements

The fluorescence quantum yield of indolizine (B1195054) itself is known to be high. researchgate.net However, the introduction of substituents can either enhance or quench this fluorescence. For instance, the fluorescence quantum yields of various indolizine derivatives can range from being barely detectable to approaching unity, depending on the electronic nature of the substituents and the solvent polarity. researchgate.net

The fluorescence lifetime of indolizine derivatives typically falls within the nanosecond range. researchgate.net These lifetimes are influenced by factors that affect the rate of radiative and non-radiative decay from the excited state. The substitution pattern on the indolizine ring, as well as the surrounding solvent environment, plays a crucial role in determining the fluorescence lifetime. researchgate.netnih.gov

To illustrate the range of these properties in related compounds, the following tables present photophysical data for a selection of substituted indolizine derivatives.

| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (ΦF) |

|---|---|---|---|---|

| 2-Phenylindolizine | Cyclohexane | 336 | 364 | 0.85 |

| 2-(p-Methoxyphenyl)indolizine | Cyclohexane | 342 | 372 | 0.92 |

| 2-(p-Nitrophenyl)indolizine | Cyclohexane | 395 | 530 | 0.01 |

| Compound | Solvent | Fluorescence Lifetime (τF) (ns) |

|---|---|---|

| Ester-substituted indolizine 1 | Methanol | 4.5 |

| Ester-substituted indolizine 2 | Methanol | 11.2 |

| Ester-substituted indolizine 3 | DMSO | 5.8 |

| Ester-substituted indolizine 4 | DMSO | 12.1 |

Note: The data presented in these tables are for illustrative purposes and are based on published values for structurally related indolizine derivatives, not 2-(1-ethyl-1H-pyrazol-4-yl)indolizine itself. researchgate.netresearchgate.net

Intramolecular Charge Transfer (ICT) Phenomena and its Influence on Photophysics

A key feature influencing the photophysical properties of many substituted indolizines is the occurrence of intramolecular charge transfer (ICT). rsc.orgnih.gov This process involves the photoinduced transfer of an electron from an electron-donating part of the molecule to an electron-accepting part. In the context of 2-(1-ethyl-1H-pyrazol-4-yl)indolizine, the indolizine core can act as an electron donor, while the pyrazole (B372694) moiety, depending on its substitution, can modulate the electronic properties.

The occurrence of ICT can lead to the formation of a highly polar excited state, which is often more stable in polar solvents. This stabilization can result in a significant red-shift (bathochromic shift) of the fluorescence emission spectrum as the solvent polarity increases, a phenomenon known as solvatochromism. The extent of this shift can provide information about the change in dipole moment upon excitation and the degree of charge transfer.

Furthermore, ICT can have a profound effect on the fluorescence quantum yield. In some cases, the formation of a twisted intramolecular charge transfer (TICT) state can occur, where the donor and acceptor moieties twist relative to each other in the excited state. This twisting often leads to non-radiative decay pathways, resulting in fluorescence quenching. Conversely, if the molecule is rigid and planar, a planar intramolecular charge transfer (PICT) state may be formed, which is often highly fluorescent.

For indolizine derivatives, the presence of strong donor and acceptor groups can facilitate ICT. researchgate.net The pyrazole ring in 2-(1-ethyl-1H-pyrazol-4-yl)indolizine can influence the ICT process, and its electronic character will be a determining factor in the resulting photophysical behavior.

Structure-Photophysical Property Relationships (SPhPR)

The relationship between the chemical structure of a molecule and its photophysical properties is a fundamental aspect of materials science. mjgubermanpfeffer.org In the case of indolizine derivatives, several key structural features can be systematically varied to tune their optical properties. researchgate.netresearchgate.net

Nature and Position of Substituents: The electronic nature of the substituent at the 2-position of the indolizine ring has a significant impact. Electron-donating groups (EDGs) generally lead to a blue-shift in the absorption and emission spectra, while electron-withdrawing groups (EWGs) cause a red-shift. This is due to the modulation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The ethyl group on the pyrazole ring in the target compound is an alkyl group, which is weakly electron-donating.

Steric Hindrance: The steric bulk of substituents can influence the planarity of the molecule. A more planar conformation generally favors higher fluorescence quantum yields, as it can prevent non-radiative decay pathways associated with molecular vibrations and rotations.

Heteroatom Effects: The presence of heteroatoms, such as the nitrogen atoms in the pyrazole ring, can influence the electronic distribution and the energy levels of the molecular orbitals, thereby affecting the photophysical properties.

These structure-property relationships provide a powerful tool for the rational design of new indolizine-based materials with tailored optical properties for specific applications.

Potential Applications in Advanced Optical Materials and Probes

The unique and tunable photophysical properties of indolizine derivatives, including those with pyrazole substituents, make them promising candidates for a variety of applications in materials science and analytical chemistry.

The strong fluorescence and tunable emission colors of indolizine derivatives make them attractive for use as fluorescent dyes. rsc.org These dyes can be employed in various applications, including organic light-emitting diodes (OLEDs), fluorescent labeling, and security inks. The ability to fine-tune the emission wavelength by modifying the chemical structure is a significant advantage in these fields.

Furthermore, the π-conjugated nature of the indolizine system suggests its potential use in organic semiconductors. chemrxiv.orgacs.orgchemrxiv.orgjos.ac.cnucl.ac.ukoregonstate.educam.ac.uk Organic semiconductors are the active components in a range of electronic devices, such as organic field-effect transistors (OFETs) and organic photovoltaic (OPV) cells. The electronic properties of indolizine-based materials can be modulated through chemical synthesis to optimize their performance in these applications. The combination of the electron-rich indolizine core with other heterocyclic units like pyrazole can lead to materials with desirable charge transport properties. researchgate.netmst.edu

The sensitivity of the fluorescence of indolizine derivatives to their local environment makes them excellent candidates for the development of luminescent probes and sensors. researchgate.net By incorporating a specific recognition moiety into the indolizine structure, it is possible to design probes that exhibit a change in their fluorescence properties upon binding to a target analyte.

These probes can be designed to detect a wide range of analytes, such as metal ions, anions, and neutral molecules. unica.it For example, the coordination of a metal ion to a ligand attached to the indolizine core can lead to a change in the ICT process, resulting in a detectable change in the fluorescence color or intensity. The development of such sensors is of great interest for applications in environmental monitoring, industrial process control, and materials science.

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of an organic compound in solution. For 2-(1-ethyl-1H-pyrazol-4-yl)indolizine, both one-dimensional (¹H, ¹³C) and two-dimensional NMR techniques would be essential for confirming its constitution and connectivity.

¹H NMR and ¹³C NMR Analysis

¹H NMR (Proton NMR) analysis would provide information on the number of different types of protons, their chemical environment, their multiplicity (splitting pattern), and the number of neighboring protons. For 2-(1-ethyl-1H-pyrazol-4-yl)indolizine, one would expect to observe distinct signals for the protons on the indolizine (B1195054) ring system, the pyrazole (B372694) ring, and the N-ethyl group. The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR (Carbon-13 NMR) analysis identifies the number of non-equivalent carbon atoms in the molecule and provides information about their electronic environment. The spectrum for this compound would show separate resonances for each carbon in the indolizine and pyrazole rings, as well as for the two carbons of the ethyl group. The chemical shifts would help distinguish between aromatic, olefinic, and aliphatic carbons.

Without experimental data, a specific data table cannot be generated.

2D NMR Techniques for Connectivity and Stereochemistry

To unambiguously assign the ¹H and ¹³C signals and confirm the connectivity between the pyrazole and indolizine rings, two-dimensional NMR experiments would be employed. Techniques like COSY (Correlation Spectroscopy) would establish proton-proton couplings within the same ring, while HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom. HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations, which would definitively prove the C-C bond linking the pyrazol-4-yl group to the C-2 position of the indolizine core.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is used to determine the exact molecular weight of a compound and can offer structural clues based on its fragmentation pattern. High-resolution mass spectrometry (HRMS), often using techniques like electrospray ionization (ESI), would be used to confirm the molecular formula of 2-(1-ethyl-1H-pyrazol-4-yl)indolizine (C₁₅H₁₅N₃) by providing a highly accurate mass measurement of the molecular ion ([M+H]⁺). Analysis of the fragmentation pattern in the MS/MS spectrum would reveal characteristic losses of fragments, such as the ethyl group, which helps to corroborate the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum for 2-(1-ethyl-1H-pyrazol-4-yl)indolizine would be expected to show characteristic absorption bands corresponding to:

C-H stretching from the aromatic (indolizine and pyrazole) and aliphatic (ethyl) groups.

C=C and C=N stretching within the aromatic heterocyclic rings.

C-N stretching vibrations.

X-ray Crystallography for Solid-State Structural Elucidation

Single-crystal X-ray crystallography provides the most definitive structural proof by determining the precise arrangement of atoms in the solid state. If a suitable single crystal of 2-(1-ethyl-1H-pyrazol-4-yl)indolizine could be grown, this technique would confirm the bond lengths, bond angles, and the planarity of the ring systems. nih.gov It would also reveal the dihedral angle between the indolizine and pyrazole rings and show how the molecules pack together in the crystal lattice.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen) in a compound. The experimentally determined percentages for 2-(1-ethyl-1H-pyrazol-4-yl)indolizine would be compared to the theoretical values calculated from its molecular formula, C₁₅H₁₅N₃. A close match between the experimental and calculated values provides strong evidence for the compound's elemental composition and purity. mdpi.com

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The synthesis of indolizine (B1195054) and its derivatives has evolved from classical methods like the Chichibabin and Scholtz reactions to more sophisticated transition-metal-catalyzed and radical-induced approaches. rsc.orgjbclinpharm.orgresearchgate.netrsc.org Future efforts should focus on creating more efficient, atom-economical, and environmentally benign synthetic routes.

Key areas for development include:

Catalyst- and Solvent-Dependent Cascade Reactions: The use of palladium(II) catalysis in cascade transformations of functionalized alkynes has shown promise in the divergent synthesis of pyrrolizine- and indolizine-fused heterocycles. acs.orgacs.org Further exploration of catalyst and solvent systems could lead to highly regioselective and stereoselective syntheses of complex indolizine-pyrazole scaffolds.

Gold-Catalyzed Cycloisomerization: Gold-catalyzed methods have been effective for introducing silyl, stannyl, and germyl (B1233479) groups into the indolizine skeleton via alkyne-vinylidene isomerization. rsc.org Expanding the scope of this methodology to include pyrazole-substituted alkynes could provide a direct route to compounds like 2-(1-ethyl-1H-pyrazol-4-yl)indolizine.

Green Chemistry Approaches: The use of microwave irradiation and eco-friendly solvents like water can significantly reduce reaction times and environmental impact. ijettjournal.org Developing these green techniques for the synthesis of indolizine-pyrazole hybrids is a critical step towards sustainable chemical production.

Radical Cyclization and Cross-Coupling Reactions: Radical-induced synthetic strategies offer unique advantages in constructing heterocyclic systems with high efficiency. researchgate.netrsc.org Investigating radical pathways for the formation of the C-C bond between the indolizine and pyrazole (B372694) rings could unveil novel and efficient synthetic disconnections.

Expansion of Structure-Activity and Structure-Photophysical Relationships through Systematic Design

A systematic approach to modifying the 2-(1-ethyl-1H-pyrazol-4-yl)indolizine core is essential to build comprehensive structure-activity relationships (SAR) and structure-photophysical relationships (SPPR).

Structure-Activity Relationships (SAR):

Numerous studies have highlighted the potential of indolizine and pyrazole derivatives as bioactive compounds, targeting a range of biological processes. nih.govnih.govresearchgate.netnih.govnih.gov Future research should systematically explore the impact of substituents on both the indolizine and pyrazole rings to optimize biological activity. For instance, indolizine analogs of phenstatin (B1242451) have shown potent antitubulin and cytotoxic effects, with substitutions on the indolizine ring significantly influencing activity. nih.gov Similarly, pyrazole-based compounds have been developed as inhibitors of various enzymes, with substitutions on the pyrazole ring being critical for potency and selectivity. nih.govnih.gov

Table 1: Exemplary Structure-Activity Relationship Data for Indolizine and Pyrazole Derivatives

| Core Scaffold | Substituent Variation | Observed Biological Activity | Reference |

|---|---|---|---|

| Indolizine (Phenstatin analog) | Substitution on the indolizine B-ring | Conservation of antitubulin and cytotoxic effects. Indolizines 9 and 17 showed high antiproliferative effect on melanoma cell lines (GI50 = 30 nM). | nih.gov |

| Pyrazole (Meprin α and β inhibitor) | Introduction of a phenyltetrazole moiety | 16-fold improvement in activity against meprin β compared to the parent compound. | nih.gov |

| Bis-indole | Linkage between indole (B1671886) rings (5-6', 6-5', 5-5') | Reduced activity compared to the 6-6' linked compound in hydrophobic pocket binding and cell-cell fusion assays. | nih.gov |

| Pyrazolyl Hydrazones | Decoration at positions 1, 3, and 4 of the phenylamino (B1219803) pyrazole nucleus | Derivative 11a showed relevant antitumor properties against selected tumor cell lines with micromolar IC50 values. | researchgate.net |

Structure-Photophysical Relationships (SPPR):

Indolizine derivatives are known for their fluorescence properties, making them attractive candidates for bioimaging probes and materials science applications. acs.orgresearchgate.net The photophysical properties of these compounds, such as absorption and emission wavelengths, are highly dependent on their molecular structure. nih.gov Computational modeling has been instrumental in designing pyrido[3,2-b]indolizine fluorophores with tunable emission colors from blue to red by strategic placement of substituents. acs.org

Table 2: Photophysical Properties of Substituted Pyrido[3,2-b]indolizines

| Compound | R1 Substituent | Emission Wavelength (nm) | Reference |

|---|---|---|---|

| 1 | Nitro | 503 | acs.org |

| 5 | Ethyl | 568 | acs.org |

Future work should focus on systematically modifying the 2-(1-ethyl-1H-pyrazol-4-yl)indolizine scaffold to fine-tune its photophysical properties. This includes varying substituents on both heterocyclic rings to modulate the HOMO and LUMO energy levels, thereby controlling the emission wavelength and quantum yield. acs.org

Exploration of New Biological Targets and Mechanistic Pathways for Fundamental Understanding

The hybrid nature of indolizine-pyrazole compounds suggests they may interact with a diverse array of biological targets. While initial studies have identified targets such as tubulin, various kinases, and DNA topoisomerases, a vast landscape of potential interactions remains unexplored. nih.govnih.govresearchgate.netdntb.gov.ua

Future research should aim to:

Identify Novel Protein Targets: Employing techniques like chemical proteomics and affinity-based pulldown assays can help identify the direct binding partners of 2-(1-ethyl-1H-pyrazol-4-yl)indolizine and its analogs within the cell.

Elucidate Mechanisms of Action: Once targets are identified, detailed biochemical and cell-based assays are needed to understand the precise mechanism of action. For example, pyrazole-based lamellarin O analogues have been shown to induce non-necrotic cell death primarily through G2/M-phase arrest. rsc.org

Investigate Polypharmacology: The ability of a single compound to interact with multiple targets (polypharmacology) can be advantageous for treating complex diseases like cancer. nih.gov It is crucial to investigate whether indolizine-pyrazole hybrids exhibit such properties.

Integration with High-Throughput Screening and Combinatorial Chemistry Approaches

To efficiently explore the vast chemical space around the 2-(1-ethyl-1H-pyrazol-4-yl)indolizine scaffold, high-throughput screening (HTS) and combinatorial chemistry are indispensable tools. nih.goviu.edu

Future strategies should involve:

Library Synthesis: The development of robust and versatile synthetic methodologies (as discussed in section 6.1) will enable the creation of large and diverse libraries of indolizine-pyrazole derivatives. acs.orgupenn.edu Diversity-oriented synthesis can be particularly valuable in generating structurally complex and varied compounds.

HTS Campaigns: Screening these libraries against a wide range of biological targets and cellular phenotypes will accelerate the discovery of new lead compounds. nih.govnih.gov Modern HTS platforms integrate automation and sophisticated detection technologies, allowing for the rapid evaluation of thousands of compounds. iu.edu

Data Analysis and Hit-to-Lead Optimization: The large datasets generated from HTS require sophisticated computational tools for analysis. Hits identified from these screens will serve as starting points for medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties.

Applications in Advanced Chemical Biology Probes and Tools

The unique photophysical properties of indolizine derivatives make them excellent candidates for the development of advanced chemical biology probes. acs.orgrsc.org

Future applications in this area include:

Fluorogenic Probes: Designing "turn-on" fluorescent probes based on the indolizine-pyrazole scaffold for the detection of specific analytes or enzymatic activities in living cells. For example, an indolizine-based probe has been developed for the rapid detection of sulfite. rsc.org

Bioimaging Agents: The tunable fluorescence of these compounds can be harnessed to create probes for multicolor imaging of cellular structures and processes. The small size and biocompatibility of indolizine-based fluorophores are significant advantages for live-cell imaging. acs.org

Activity-Based Probes: Developing probes that covalently label specific enzymes or proteins can be a powerful tool for target identification and validation.

Advancements in Theoretical and Computational Chemistry for Indolizine-Pyrazole Research

Theoretical and computational methods are becoming increasingly integral to the design and understanding of complex molecular systems. nih.gov

Future research should leverage computational chemistry to:

Predict Molecular Properties: Quantum mechanical calculations can be used to predict the electronic structure, reactivity, and photophysical properties of novel indolizine-pyrazole derivatives, guiding synthetic efforts. acs.orgnih.gov

Simulate Ligand-Target Interactions: Molecular docking and molecular dynamics simulations can provide insights into the binding modes of these compounds with their biological targets, aiding in the rational design of more potent and selective inhibitors. nih.govdntb.gov.ua

Elucidate Reaction Mechanisms: Computational studies can help to understand the mechanisms of synthetic reactions, enabling the optimization of reaction conditions and the prediction of outcomes for new substrates. nih.gov

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-(1-ethyl-1H-pyrazol-4-yl)indolizine?

The synthesis of indolizine derivatives typically involves cyclization strategies. For example, Cu-catalyzed cyclization of pyridine derivatives with electron-deficient alkenes or alkynes under mild conditions (e.g., solvent-free reactions with CuBr) is a robust approach . The 1-ethyl-1H-pyrazole substituent can be introduced via Suzuki-Miyaura coupling or direct alkylation of pyrazole intermediates. Key steps include optimizing reaction time, temperature, and catalyst loading to minimize side products. Evidence from analogous compounds suggests that microwave-assisted synthesis may enhance yield and purity .

Q. How is the structure of 2-(1-ethyl-1H-pyrazol-4-yl)indolizine characterized experimentally?

Structural confirmation requires a combination of techniques:

- NMR spectroscopy (¹H, ¹³C, 2D-COSY/HMBC) to verify connectivity of the indolizine core and pyrazole substituent.

- X-ray crystallography using programs like SHELXL (for refinement) to resolve bond lengths, angles, and intermolecular interactions. SHELX-based methods are widely validated for small-molecule crystallography .

- High-resolution mass spectrometry (HRMS) to confirm molecular weight and purity.

Q. What in vitro assays are suitable for preliminary cytotoxicity evaluation of this compound?

The MTT assay is a standard method for cytotoxicity screening. For example, HepG-2 liver cancer cells are treated with varying concentrations of the compound (e.g., 0–500 μg/mL) for 48–72 hours. Viability is quantified via absorbance at 570 nm, and IC50 values are calculated using nonlinear regression (e.g., GraphPad Prism). Note that assay conditions (cell line, serum concentration, incubation time) significantly affect results, as seen in discrepancies between IC50 values of structurally similar indolizines .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of 2-(1-ethyl-1H-pyrazol-4-yl)indolizine for therapeutic applications?

SAR studies focus on modifying:

- Pyrazole substituents : Introducing electron-withdrawing groups (e.g., -CF₃) or extending alkyl chains (e.g., replacing ethyl with propyl) to enhance binding affinity.

- Indolizine core : Fluorination at specific positions (e.g., C-8) to improve metabolic stability .

For example, a study on HIV-1 inhibitors demonstrated that 3-aroyl-7-amide indolizine derivatives achieved IC50 values of ~20 μM, highlighting the importance of substituent positioning . Computational docking (e.g., AutoDock Vina) can predict interactions with target proteins like HIV-1 VIF or topoisomerases .

Q. How can crystallographic data resolve contradictions in activity data across studies?

Divergent bioactivity results (e.g., IC50 variations) may arise from polymorphic forms or solvates. Single-crystal X-ray diffraction (SCXRD) using SHELXL can identify conformational differences, hydrogen-bonding networks, or π-π stacking patterns that influence solubility and receptor binding . For instance, a 0.2 Å shift in bond angles due to crystal packing might explain reduced potency in certain assays.

Q. What strategies address challenges in scaling up indolizine synthesis?

Key hurdles include low yields in cyclization steps and purification difficulties. Solutions involve:

- Flow chemistry : Continuous synthesis to improve reaction control and reduce byproducts.

- Green chemistry : Solvent-free conditions or biodegradable catalysts (e.g., Fe₃O4 nanoparticles) to enhance sustainability .

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes, as demonstrated in analogous indolizine systems .

Q. How does the 1-ethyl-1H-pyrazole moiety influence photophysical or electronic properties?

The pyrazole group enhances π-conjugation and electron density, which is critical for applications like fluorescent probes or photovoltaic materials. Substituents at the pyrazole N-1 position (e.g., ethyl vs. methyl) alter steric effects and HOMO-LUMO gaps. For example, ethyl groups may reduce aggregation-induced quenching in solvatochromic dyes . Time-dependent density functional theory (TD-DFT) simulations can model these effects.

Methodological Considerations

- Data reproducibility : Standardize assay protocols (e.g., cell passage number, serum batch) to minimize variability .

- Crystallography : Use SHELX for high-resolution refinement, especially for twinned crystals or low-symmetry space groups .

- SAR validation : Combine in vitro assays with molecular dynamics simulations to confirm binding modes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.